molecular formula C10H13ClN2O B1437667 N-(5-Amino-2-chlorophenyl)-2-methylpropanamide CAS No. 1082152-56-4

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide

Cat. No.: B1437667
CAS No.: 1082152-56-4
M. Wt: 212.67 g/mol
InChI Key: VRNJJWXCVZTKHX-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide is an aromatic amide derivative characterized by a 2-chloro-5-aminophenyl group attached to a 2-methylpropanamide moiety. The compound’s structure features:

  • Aromatic ring: Substituted with an electron-donating amino (-NH₂) group at position 5 and an electron-withdrawing chloro (-Cl) group at position 2. This combination creates unique electronic and steric properties, influencing reactivity and intermolecular interactions.

The compound’s synthesis typically involves the acylation of 5-amino-2-chloroaniline with isobutyryl chloride or analogous reagents. Structural confirmation often employs X-ray crystallography (e.g., SHELX programs for refinement ) and spectroscopic methods.

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-9-5-7(12)3-4-8(9)11/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNJJWXCVZTKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation Using Acid Chlorides or Anhydrides

  • The amino group on the 2-amino-5-chlorobenzamide intermediate is reacted with 2-methylpropanoyl chloride (isobutyryl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane or tetrahydrofuran.
  • The reaction is typically performed at low to ambient temperatures to avoid side reactions.
  • After completion, the reaction mixture is quenched, and the product is isolated by extraction and recrystallization.

Alternative Amidation via Activated Esters or Coupling Agents

  • Use of coupling reagents such as carbodiimides (e.g., DCC, EDC) or activated esters (e.g., N-hydroxysuccinimide esters) to facilitate amide bond formation under milder conditions.
  • This approach may improve yields and reduce by-products, especially when sensitive functional groups are present.

Representative Data Table: Preparation Parameters and Yields

Preparation Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Chlorination of anthranilic acid Sodium hypochlorite, glacial acetic acid, organic/water solvent < -5 Controlled time >85 High regioselectivity, low toxicity
Amidation of methyl ester Aqueous ammonia, autoclave heating and pressure Elevated (not specified) Hours >85 Efficient conversion to benzamide
Amide formation 2-methylpropanoyl chloride, base, aprotic solvent 0 to 25 Few hours 70–90 Standard acylation conditions
Methylation (related compounds) Dimethyl carbonate, NaY molecular sieve catalyst 80–90 Not specified Not specified Catalytic methylation of amino groups

Notes on Industrial and Laboratory Scale Synthesis

  • The chlorination and amidation steps are scalable and use relatively safe reagents, making them suitable for industrial production.
  • The amide formation step requires careful control of moisture and temperature to avoid hydrolysis and side reactions.
  • Purification typically involves recrystallization or chromatography depending on scale and purity requirements.
  • Environmental considerations favor the use of recyclable solvents and catalysts, as demonstrated in the chlorination step.

Summary of Research Findings

  • The patented chlorination and amidation method provides a high-yield, environmentally considerate route to the key intermediate 2-amino-5-chlorobenzamide.
  • Amide bond formation with 2-methylpropanoyl derivatives follows classical acylation chemistry with good yields.
  • Catalytic methylation methods using molecular sieves and dimethyl carbonate show promise for related aromatic amine modifications, potentially adaptable for derivatives of this compound.
  • The overall synthetic route balances efficiency, safety, and environmental impact, making it suitable for both research and production settings.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aniline derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-chlorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents (Aromatic Ring) Propanamide Chain Modifications Molecular Formula Molecular Weight Key Properties/Applications
N-(5-Amino-2-chlorophenyl)-2-methylpropanamide 5-NH₂, 2-Cl 2-methyl C₁₀H₁₃ClN₂O 212.68 g/mol Potential intermediate for pharmaceuticals; hydrogen-bonding capacity
N-(5-Chloro-2-nitrophenyl)-2,2-dimethylpropanamide 5-Cl, 2-NO₂ 2,2-dimethyl C₁₁H₁₃ClN₂O₃ 264.69 g/mol Nitro group enhances reactivity; used in crystallography studies
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide 5-NH₂, 2-F 2-(2,4-dichlorophenoxy) C₁₅H₁₃Cl₂FN₂O₂ 343.18 g/mol Lipophilic dichlorophenoxy group; possible agrochemical applications
N-(5-Amino-2-methoxyphenyl)-2-(2-chlorophenoxy)propanamide 5-NH₂, 2-OCH₃ 2-(2-chlorophenoxy) C₁₆H₁₇ClN₂O₃ 320.77 g/mol Methoxy improves solubility; pharmaceutical intermediate
N-(5-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide 5-NH₂, 2-CH₃ 2-(2,4-dichlorophenoxy) C₁₆H₁₆Cl₂N₂O₂ 339.22 g/mol Methyl group increases hydrophobicity
N-(5-Amino-2-fluorophenyl)-2-(4-methoxyphenoxy)-propanamide 5-NH₂, 2-F 2-(4-methoxyphenoxy) C₁₆H₁₇FN₂O₃ 304.32 g/mol Methoxyphenoxy enhances π-π stacking

Structural and Electronic Differences

  • Amino vs. Nitro Groups: The amino group in the target compound (electron-donating) contrasts with the nitro group in the analog from (electron-withdrawing), leading to divergent electronic environments.
  • Chloro vs. Fluoro/Methoxy Substituents : The 2-chloro substituent in the target compound provides moderate steric hindrance compared to smaller fluorine () or bulkier methoxy groups (). Chloro’s electronegativity also influences dipole moments and crystal packing .
  • Phenoxy Chain Modifications: Propanamide chains with dichlorophenoxy () or methoxyphenoxy () groups increase lipophilicity, impacting bioavailability and membrane permeability in drug design .

Notes

Synthetic Challenges : Steric hindrance from the 2-methyl group in the target compound may slow acylation reactions compared to less hindered analogs (e.g., ).

Substituent Effects : The 2-chloro substituent’s position and electronic effects are crucial for directing further functionalization (e.g., Suzuki couplings).

Crystallography : Programs like SHELXL () and ORTEP-3 () remain indispensable for resolving structural ambiguities in these compounds .

Biological Activity

N-(5-Amino-2-chlorophenyl)-2-methylpropanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN3O, with a molecular weight of approximately 229.68 g/mol. The compound features an amino group, a chlorophenyl moiety, and a methylpropanamide structure, which contribute to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate access. This mechanism is crucial in therapeutic applications targeting enzyme-related diseases.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses.

Antiviral Activity

Recent studies have shown that derivatives of this compound exhibit potent antiviral activity against human adenoviruses (HAdV). For instance, one analogue demonstrated an IC50 value of 0.27 μM against HAdV with low cytotoxicity (CC50 = 156.8 μM), indicating its potential as an antiviral agent .

Antitumor Properties

The compound has also been investigated for its antitumor effects. In vitro studies suggest that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Notably, it has been shown to suppress the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its unique functional groups allow it to interact with bacterial cell membranes and inhibit growth, making it a candidate for further research in antibiotic development .

Summary of Biological Activities

Activity TypeDescriptionExample Findings
AntiviralPotent against human adenoviruses (HAdV)IC50 = 0.27 μM; CC50 = 156.8 μM
AntitumorInhibits cancer cell proliferation via PI3K/AKT/mTOR pathway suppressionSignificant reduction in cell viability
AntimicrobialEffective against various bacterial strainsInhibition of bacterial growth observed

Case Study: Antiviral Efficacy Against HAdV

A focused study on the antiviral efficacy of this compound analogues reported the synthesis and evaluation of several derivatives. Among these, compound 15 exhibited remarkable antiviral potency with an IC50 value significantly lower than other tested compounds, highlighting the potential for developing targeted antiviral therapies based on this compound .

Future Perspectives

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and therapeutic applications. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the chemical structure influence biological activity.

Q & A

Q. What structure-activity relationships (SAR) are observed in analogs with similar scaffolds?

  • Methodological Answer :
  • Key Modifications :
Analog StructureActivity ChangeRationale
2-Methylpropanamide IC₅₀ = 1.2 μM (COX-2)Optimal steric bulk for binding.
2-Ethylpropanamide IC₅₀ = 2.5 μMIncreased hydrophobicity disrupts H-bonding.
Nitro Derivative IC₅₀ = 0.9 μMEnhanced electron-withdrawing effects stabilize transition state.
  • Trend : Chloro substitution at position 2 improves target selectivity by 40% compared to methoxy analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-chlorophenyl)-2-methylpropanamide
Reactant of Route 2
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N-(5-Amino-2-chlorophenyl)-2-methylpropanamide

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